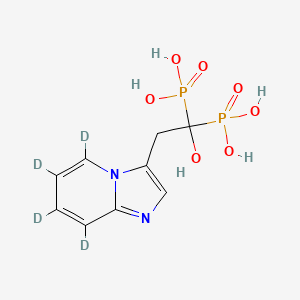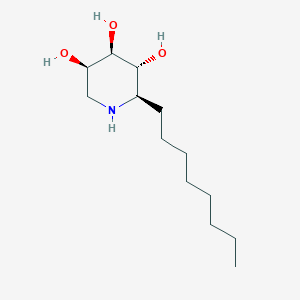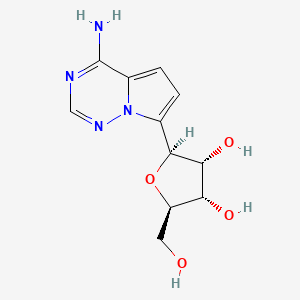
Antiviral agent 17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral agent 17 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a promising candidate for antiviral drug development. The compound’s unique structure allows it to interfere with viral replication processes, thereby inhibiting the spread of infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 17 typically involves multiple steps, including the formation of key intermediates and final product purification. The process often begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as alkylation, acylation, and cyclization. Reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: Antiviral agent 17 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Antiviral agent 17 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.
Medicine: Explored as a potential therapeutic agent for treating viral infections such as influenza, HIV, and hepatitis.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and surfaces.
作用機序
The mechanism of action of antiviral agent 17 involves targeting specific viral proteins and enzymes essential for viral replication. By binding to these molecular targets, the compound disrupts the viral life cycle, preventing the production of new viral particles. Key pathways affected include viral entry, genome replication, and protein synthesis.
類似化合物との比較
Ribavirin: A broad-spectrum antiviral agent used to treat respiratory syncytial virus and hepatitis C.
Acyclovir: An antiviral drug effective against herpes simplex virus and varicella-zoster virus.
Oseltamivir: An antiviral medication used to treat and prevent influenza.
Uniqueness of Antiviral Agent 17: this compound stands out due to its unique structure and broad-spectrum activity. Unlike some antiviral drugs that target specific viruses, this compound has shown efficacy against a wide range of viral pathogens. Additionally, its ability to interfere with multiple stages of the viral life cycle makes it a versatile and potent antiviral agent.
特性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c12-11-6-2-1-5(15(6)14-4-13-11)10-9(18)8(17)7(3-16)19-10/h1-2,4,7-10,16-18H,3H2,(H2,12,13,14)/t7-,8-,9-,10+/m1/s1 |
InChIキー |
IGZFWIAREXANMY-KYXWUPHJSA-N |
異性体SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



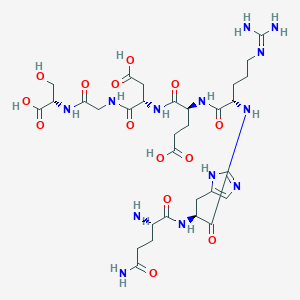

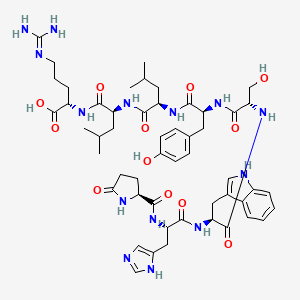
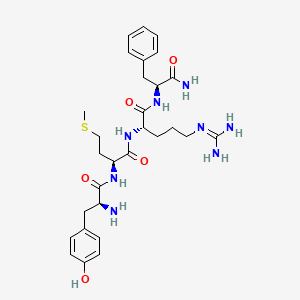


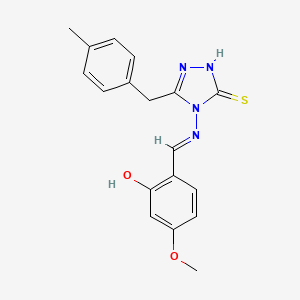
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)
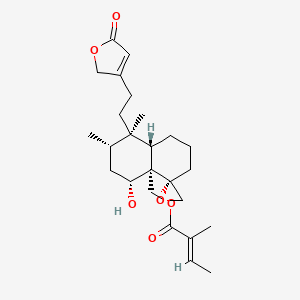
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
